Didodecylammonium bromide
Description
Significance of Double-Chain Amphiphiles in Scientific Inquiry
Double-chain amphiphiles, such as DDAB, hold a significant position in scientific research due to their structural similarity to natural phospholipids, the primary components of biological cell membranes. acs.org This resemblance allows them to self-assemble into bilayer structures like vesicles and lamellae in aqueous environments. acs.orgnih.gov The stability and morphology of these aggregates are governed by the critical packing parameter (CPP), which relates the volume of the hydrophobic tail to the area of the hydrophilic head group and the tail length. jst.go.jp For double-chain amphiphiles like DDAB, the CPP is close to unity, favoring the formation of planar bilayers. jst.go.jp
Unlike their single-chain counterparts which typically form micelles, double-chain surfactants create more complex and robust structures. libretexts.orglibretexts.org This characteristic makes them invaluable for a wide range of applications. They serve as model systems for studying the biophysical properties of cell membranes, including their structure, dynamics, and permeability. acs.orgnih.gov Furthermore, their ability to encapsulate both hydrophilic and hydrophobic substances within their bilayer structures has led to their extensive use in drug delivery, gene therapy, and as nanoreactors for chemical synthesis. cd-bioparticles.netmdpi.comsigmaaldrich.com The study of double-chain amphiphiles continues to provide fundamental insights into self-assembly processes and informs the design of novel functional materials. grafiati.com
Historical Context of Synthetic Bilayer Membrane Development with DDAB
The development of synthetic bilayer membranes marked a significant milestone in chemistry and biology, providing researchers with simplified and controllable models to study the complex functions of natural cell membranes. The pioneering work in this area dates back to the 1960s with the creation of the first "black lipid membranes". researchgate.net However, the discovery that a simple, totally synthetic double-chain amphiphile like dioctadecyldimethylammonium chloride (a close relative of DDAB) could form stable bilayer vesicles was a crucial advancement. nih.govacs.org
This breakthrough demonstrated that the fundamental principles of membrane formation were not exclusive to complex, naturally occurring lipids. DDAB, with its well-defined chemical structure, offered a more reproducible and versatile system for investigation. Early studies focused on characterizing the phase behavior of DDAB in water, identifying the conditions under which it forms vesicles and lamellar liquid crystalline phases. acs.orgacs.org These investigations laid the groundwork for understanding how factors like concentration and temperature influence the structure and properties of these synthetic membranes. acs.orgrsc.org The ability to create stable, synthetic bilayers with DDAB opened up new avenues for research into membrane biophysics, drug encapsulation, and the development of novel delivery systems. nih.govnih.gov
Contemporary Research Trajectories of Didodecylammonium Bromide Studies
Modern research continues to explore and expand the applications of this compound (DDAB), leveraging its unique properties in increasingly sophisticated ways. Current investigations are advancing across several key areas:
Gene and Drug Delivery: DDAB-based cationic liposomes are extensively studied as non-viral vectors for gene therapy. cd-bioparticles.netjrespharm.com Researchers are developing novel formulations, such as modifying DDAB vesicles with protamine or combining them with other lipids like lecithin, to enhance transfection efficiency and stability, particularly in the presence of serum. nih.govacs.org Hybrid systems, like DDAB-mPEG-PCL nanoparticles, are being synthesized for the targeted delivery of siRNA to cancer cells. nih.gov The interaction between DDAB liposomes and DNA is being meticulously characterized to optimize the formation and efficacy of these "lipoplexes". acs.orgcapes.gov.br
Nanoparticle Synthesis and Stabilization: DDAB serves as a crucial stabilizing agent and template in the synthesis of various nanoparticles. It is used to create stable, bilayer-protected gold nanoparticles and to control the size and phase of silver nanoparticles. nih.govacs.orgwiley.com Its role extends to the synthesis of hollow silica (B1680970) particles and other nanostructures where it directs the formation of the final architecture. jst.go.jpsigmaaldrich.com
Advanced Materials and Sensors: In materials science, DDAB is employed to modify surfaces, such as pumice and clay, to create effective adsorbents for environmental remediation. sigmaaldrich.comtandfonline.com It is also being investigated as a component in the development of perovskite solar cells to reduce surface defects and improve efficiency. mdpi.com Furthermore, DDAB is utilized in the fabrication of electrochemical sensors, where it can enhance the electron transfer of enzymes and improve sensor sensitivity and stability. mdpi.comrsc.orgnih.gov
Fundamental Colloid and Interface Science: Research continues to delve into the fundamental physical chemistry of DDAB-water systems. rsc.orgresearchgate.net Studies focus on the detailed phase behavior, the dynamics of DDAB bilayers, and the influence of additives on vesicle properties. nih.govnih.govresearchgate.net This fundamental knowledge underpins the rational design of DDAB-based systems for various applications.
Structure
2D Structure
Properties
CAS No. |
24447-63-0 |
|---|---|
Molecular Formula |
C24H52BrN |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
didodecylazanium;bromide |
InChI |
InChI=1S/C24H51N.BrH/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2;/h25H,3-24H2,1-2H3;1H |
InChI Key |
UNAFTICPPXVTTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[NH2+]CCCCCCCCCCCC.[Br-] |
Origin of Product |
United States |
Self Assembly and Aggregation Phenomena of Didodecylammonium Bromide
Aqueous Phase Behavior and Supramolecular Architectures
Didodecylammonium bromide (DDAB), a double-chain cationic surfactant, exhibits complex self-assembly behavior in aqueous solutions, forming a variety of supramolecular structures. rsc.org The primary structures formed are bilayer-based, including vesicles and lamellar liquid crystalline phases, driven by the amphiphilic nature of the DDAB molecules. nih.gov
In aqueous environments, DDAB molecules spontaneously assemble to minimize the unfavorable contact between their hydrophobic alkyl chains and water. This leads to the formation of bilayer structures, which are the fundamental building blocks for more complex architectures. cam.ac.ukrsc.org At low surfactant concentrations, these bilayers close upon themselves to form vesicles. rsc.org Initially, unilamellar vesicles may form, but with increasing surfactant concentration, these can evolve into multilamellar vesicles. rsc.org
As the concentration of DDAB increases further, typically above 3 wt%, the system transitions into a lamellar liquid crystal phase (Lα). rsc.org This phase consists of extended, parallel bilayers of DDAB molecules separated by layers of water. acs.org Research has identified different coexisting lamellar phases at room temperature, such as a Lα1 phase where lamellar liquid crystals coexist with multilayer vesicles, which transitions to a more ordered and homogeneous Lα2 lamellar phase at higher temperatures. acs.org At low temperatures, a frozen or gel-like lamellar phase (Lβ), where the hydrocarbon chains are in a more ordered, all-trans state, can be observed. rsc.orgnih.gov
The concentration of this compound is a critical parameter that dictates the type, conformation, and size of the aggregates formed in an aqueous solution.
Dilute Solutions: Below a specific concentration, DDAB exists as individual molecules or monomers in the solution. rsc.org
Vesicle Formation: Above the critical vesicle concentration (CVC), DDAB molecules aggregate to form vesicles. rsc.org The initial aggregates are often unilamellar vesicles, which transition to multilamellar vesicles as the concentration rises. rsc.org
Lamellar Phases: At higher concentrations (e.g., >3 wt%), a fully swollen lamellar phase (Lα) coexists with the dilute vesicle phase. rsc.org As concentration continues to increase, the system becomes dominated by the lamellar phase.
High Concentration Novel Structures: In a specific high-concentration range of 50 to 70 wt%, an unconventional hierarchical structure, described as "lamellae-in-lamellae," has been observed. nih.gov This novel self-assembly is attributed to the enhanced hydrophilicity and rigidity from the short tails of the DDAB surfactants, which facilitates the formation of inner lamellae shielded from water by an outer lamellar layer. nih.gov
The transition between these structures is a dynamic process influenced by the balance of intermolecular forces and the geometric packing constraints of the surfactant molecules. acs.org
The self-assembly of this compound is characterized by distinct concentration and temperature thresholds that define the boundaries between different structural phases. The critical vesicle concentration (CVC) for DDAB has been identified as 0.002 wt%. rsc.org Below this concentration, the surfactant primarily exists as monomers. rsc.org
Temperature-induced phase transitions are also a key feature of the DDAB-water system. A significant transition occurs from a more ordered, "frozen" lamellar phase (Lβ) to a fluid lamellar phase (Lα), which has been reported to occur around 16 °C. rsc.org This transition is associated with the "melting" of the hydrocarbon chains from an ordered (all-trans) to a disordered (gauche defects) state. rsc.orgnih.gov Another critical point has been observed at higher temperatures, where two distinct lamellar phases merge into a single monophasic structure. rsc.orgacs.org
| Parameter | Value | Description | Source |
|---|---|---|---|
| Critical Vesicle Concentration (CVC) | 0.002 wt% | The concentration above which DDAB monomers begin to assemble into vesicles. | rsc.org |
| Lβ to Lα Phase Transition | ~16 °C | Temperature for the transition from a frozen lamellar (gel) phase to a fluid lamellar phase. | rsc.org |
| Lamellar Phase Critical Point | ~75 °C (at 62.2 wt%) | The temperature and concentration at which two coexisting lamellar phases merge into one. | rsc.org |
| Lamellar Phase Critical Point (in D₂O) | ~84 °C | The critical point for the formation of a monophasic lamellar structure in heavy water. | acs.org |
Non-Aqueous and Mixed Solvent Self-Assembly Systems
The self-assembly of this compound is not limited to aqueous solutions. Its aggregation behavior can be observed and manipulated in organic solvents, ionic liquids, and in the presence of various additives.
The nature of amphiphilic self-assembly is fundamentally different in non-aqueous solvents like protic ionic liquids (PILs) compared to water. researchgate.net In PILs, which are themselves nanostructured, the driving forces for aggregation are altered. nih.gov Studies on dodecylammonium salts in PILs show that micelle formation still occurs, but the process is governed by factors beyond the simple solvophobic effect that dominates in water. researchgate.netnih.gov The structure of the PIL, including its H-bonding capacity and the nature of its ions, plays a systematic role in determining the resulting surfactant aggregate structure. nih.gov Catanionic surfactant mixtures, which can include DDAB, have been shown to form a wider variety of self-assembled structures in pure ionic liquids than in water, including micelles and vesicles, demonstrating the versatility of these solvent systems. uwa.edu.au
The self-assembly of DDAB can be finely tuned by introducing co-surfactants or by applying external stimuli. Mixing DDAB with a single-chain co-surfactant, such as dodecyltrimethylammonium (B156365) bromide (DTAB), results in the formation of mixed aggregates, predominantly vesicles. researchgate.net The interaction between the two different surfactant species is nonideal, and the composition of the vesicle bilayer is typically much richer in DDAB than the surrounding solution. researchgate.net
Another method of modulation is the use of organogelators. It has been demonstrated that the lamellar phase of the DDAB-water system can be successfully gelled using 12-hydroxyoctadecanoic acid (12-HOA). nih.gov This creates a system where a surfactant-based liquid crystal (the Lα phase) coexists with the organogelator's fibrous network, a process described as orthogonal self-assembly. nih.gov While the two structures are largely independent, minor influences are observed, such as a slight increase in the interlayer spacing of the DDAB bilayers due to some 12-HOA molecules mixing within them. nih.gov
External stimuli such as pH also play a crucial role. The self-assembly of didodecyldimethylammonium (B1216837) (DDA+) surfactants is strongly affected by the choice of counterion and its hydrolysis state, which is controlled by pH. acs.org For instance, using hydrolyzable counterions like phosphate (B84403) or carbonate can stabilize extended micellar solution regions, while oxalate (B1200264) counterions tend to form bilayer structures even in dilute solutions. acs.org
| Modulating Agent/Stimulus | Effect on DDAB Self-Assembly | Resulting Structure | Source |
|---|---|---|---|
| Dodecyltrimethylammonium bromide (DTAB) Co-surfactant | Forms mixed aggregates with nonideal interactions. | Mixed vesicles, with bilayers enriched in DDAB. | researchgate.net |
| 12-hydroxyoctadecanoic acid (12-HOA) Organogelator | Forms a coexisting gel network within the DDAB lamellar phase. | Gelled Lα phase with orthogonal self-assembly. | nih.gov |
| Phosphate/Carbonate Counterions (pH dependent) | Stabilizes micellar structures over a wide concentration range. | Extended isotropic micellar solutions (prolate ellipsoids). | acs.org |
| Oxalate Counterions (pH dependent) | Promotes the formation of bilayer structures. | Lamellar (Lα) phases with limited swelling capacity. | acs.org |
Thermodynamics and Kinetics of this compound Self-Assembly
The spontaneous self-assembly of this compound into organized aggregates in solution is governed by a delicate interplay of thermodynamic and kinetic factors. Understanding these principles is crucial for controlling the formation and properties of the resulting nanostructures. While specific thermodynamic and kinetic data for this compound is limited in publicly available literature, the behavior of its close homolog, didodecyldimethylammonium bromide (DDAB), provides valuable insights into the governing principles. The addition of two methyl groups to the head group of the surfactant is not expected to fundamentally alter the thermodynamic and kinetic drivers of self-assembly, although it can influence the precise values of the associated parameters.
Enthalpic and Entropic Considerations in this compound Aggregation
For the aggregation of this compound in aqueous solutions, the primary driving force is entropic. This is a hallmark of the hydrophobic effect. When individual surfactant molecules are dispersed in water, the hydrophobic alkyl chains disrupt the hydrogen-bonding network of water molecules, forcing them to form ordered, cage-like structures around the hydrocarbon tails. This ordering of water molecules represents a significant decrease in the entropy of the system.
The enthalpic contribution to the aggregation of this compound is generally less significant and can be either slightly positive (endothermic) or negative (exothermic), depending on the specific conditions such as temperature and concentration. At lower temperatures, the micellization process is often found to be entropy-driven, while at higher temperatures, it can become enthalpy-driven. This temperature dependence highlights the complex interplay between the disruption of water structure and the van der Waals interactions between the alkyl chains within the micelle core.
A summary of the general thermodynamic parameters for the micellization of a typical double-chain cationic surfactant in an aqueous solution is presented in the table below. It is important to note that these are representative values and the exact figures for this compound may vary.
| Thermodynamic Parameter | Sign | Driving Force Contribution |
| ΔG (Gibbs Free Energy) | Negative | Indicates a spontaneous process |
| ΔH (Enthalpy) | Small positive or negative | Minor contribution; relates to bond breaking and formation |
| ΔS (Entropy) | Large positive | Major driving force due to the hydrophobic effect |
Dynamic Processes and Kinetic Features in this compound Aggregate Formation
The formation of this compound aggregates is not an instantaneous process but rather a dynamic one, characterized by a series of kinetic steps. The kinetics of self-assembly can be influenced by factors such as temperature, concentration, and the presence of additives.
The initial step in aggregate formation is the diffusion of individual surfactant molecules (unimers) in the solution. Once the concentration of these unimers reaches a critical point, known as the critical micelle concentration (CMC), the formation of small, transient aggregates begins. These initial aggregates are often unstable and can rapidly dissociate back into unimers.
As the concentration increases further above the CMC, these small aggregates can grow by the stepwise addition of more unimers. The rate of this growth process is dependent on the diffusion of unimers to the aggregate surface and their successful incorporation into the structure.
The kinetics of self-assembly can be studied using various techniques, such as stopped-flow methods, temperature-jump experiments, and light scattering. These methods allow for the monitoring of changes in the size and number of aggregates over time, providing insights into the rates of the underlying dynamic processes.
The table below summarizes the key kinetic processes involved in the self-assembly of this compound.
| Kinetic Process | Description | Characteristic Timescale |
| Unimer Diffusion | Movement of individual surfactant molecules in solution. | Very fast |
| Fast Relaxation (τ1) | Exchange of unimers between micelles and the bulk solution. | Microseconds (µs) |
| Slow Relaxation (τ2) | Formation and dissolution of entire micelles. | Milliseconds (ms) to seconds (s) |
Interfacial Behavior and Adsorption Mechanisms of Didodecylammonium Bromide
Adsorption at Solid-Liquid Interfaces
The behavior of didodecylammonium bromide (DDAB) at solid-liquid interfaces is crucial for its application in various fields. Its adsorption characteristics are significantly influenced by the nature of the solid substrate and the conditions of the aqueous solution.
The adsorption of the cationic surfactant DDAB onto negatively charged inorganic surfaces like mica and silica (B1680970) has been a subject of extensive study. Molecular dynamics simulations show that DDAB readily adsorbs onto muscovite (B576469) mica surfaces. rsc.orgnih.gov This process is often facilitated by an ion-exchange mechanism where the cationic headgroup of DDAB replaces existing cations, such as K+, on the mica surface. rsc.orgnih.gov On silica surfaces, the initial adsorption is primarily driven by electrostatic attraction between the positively charged DDAB headgroups and the negatively charged surface.
While information on DDAB adsorption on specific metal oxides is limited, the general principles of cationic surfactant adsorption apply. The process is typically driven by the electrostatic interaction between the cationic surfactant and the negatively charged surface of the metal oxide at a given pH. nih.gov For instance, mixed oxide nanoparticles containing titanium and silicon have shown high adsorption of cationic molecules, a process driven by the electrostatic forces between the molecules and the negative charge on the nanoparticle surface. nih.gov
The adsorption of DDAB onto surfaces like mica and silica is a multi-step process that often culminates in the formation of a bilayer.
Initial Adsorption: At very low concentrations, DDAB molecules adsorb onto the substrate, primarily driven by electrostatic interactions. On mica, this involves an ion-exchange mechanism. rsc.orgnih.gov
Aggregate Formation: As the concentration of DDAB in the solution increases, the adsorbed molecules begin to form aggregates on the surface. These aggregates can initially be disordered.
Bilayer Formation: With a further increase in concentration, these aggregates reorganize to form a well-ordered bilayer structure. rsc.org Molecular dynamics simulations reveal that for DDAB on a mica surface, a well-ordered bilayer is formed, with the inner layer exhibiting strong orientational ordering and the outer layer being more disordered. rsc.orgnih.gov This bilayer formation is a result of the hydrophobic interactions between the dodecyl chains of the DDAB molecules.
The process of vesicle fusion is another established method for forming supported lipid bilayers on various substrates, including silica. mdpi.com This involves the adsorption of vesicles onto the substrate, followed by their rupture and fusion to create a continuous bilayer. mdpi.com
The structure and extent of DDAB adsorption are highly dependent on both the properties of the solid surface and the conditions of the surrounding solution.
Surface Properties:
Surface Charge: The density of negative charges on the substrate surface is a primary driver for the initial adsorption of the cationic DDAB.
Substrate Type: The specific nature of the substrate influences the structure of the adsorbed layer. For example, DDAB forms a well-ordered bilayer on mica. rsc.org
Solution Conditions:
Concentration: The concentration of DDAB in the solution is a critical factor. At low concentrations, a monolayer may form, while at higher concentrations, above the critical micelle concentration (CMC), a bilayer structure is typically observed. rsc.org The initial concentration of an adsorbate can affect the availability of binding sites on the adsorbent surface. mdpi.com
pH: The pH of the solution can affect the surface charge of the substrate, thereby influencing the electrostatic attraction and the extent of DDAB adsorption. An increase in pH can lead to a more negatively charged silica surface, which in turn increases the adsorption of cationic surfactants.
The following table summarizes the key factors influencing DDAB adsorption:
| Factor | Influence on Adsorption |
| Surface Charge | Higher negative charge density generally leads to stronger initial electrostatic attraction and higher adsorption. |
| Substrate Type | The specific atomic arrangement and properties of the substrate (e.g., mica vs. silica) can affect the ordering and structure of the adsorbed bilayer. rsc.org |
| DDAB Concentration | Adsorption increases with concentration, progressing from monolayers to bilayers. rsc.org |
| Solution pH | Affects the surface charge of substrates like silica and metal oxides, thereby modulating the electrostatic driving force for adsorption. |
Adsorption at Liquid-Liquid and Air-Liquid Interfaces
The amphiphilic nature of this compound, possessing both a hydrophilic head and hydrophobic tails, makes it highly active at interfaces between immiscible liquids (like oil and water) and at the air-liquid interface.
DDAB, as a cationic surfactant, is effective at reducing the interfacial tension between oil and water. acs.org When introduced into an oil-water system, DDAB molecules preferentially migrate to the interface. The hydrophilic quaternary ammonium (B1175870) headgroup orients towards the aqueous phase, while the two hydrophobic dodecyl chains extend into the oil phase. This arrangement disrupts the cohesive forces between the water and oil molecules, leading to a significant reduction in interfacial tension. ucl.ac.uk This property is fundamental to the formation and stabilization of oil-in-water emulsions. acs.orgmdpi.com
The effectiveness of DDAB in reducing interfacial tension can be influenced by its interaction with other surfactants. Studies on binary mixtures of DDAB with nonionic surfactants have shown nonideal behavior, indicating interactions between the different surfactant molecules at the interface. acs.org The addition of electrolytes can further modify these interactions and the resulting physicochemical properties at the interface. acs.org
Dynamic surface tension measurements provide insights into the rate at which surfactant molecules adsorb to an interface and reduce the surface tension. Studies on mixtures of DDAB with the nonionic polymer hydroxypropylmethylcellulose (B13716658) (HPMC) have shown that these mixtures can exhibit higher surface activity than either component alone. nih.gov
A key finding in the study of aqueous DDAB solutions is the presence of two distinct break-points in the surface tension isotherm. niscpr.res.in The first break is attributed to the formation of DDAB micelles, while the second, at a higher concentration, is associated with the formation of vesicles. niscpr.res.in This behavior is highlighted in the table below, showing the concentrations at which these transitions occur in an aqueous solution.
| Break-point | Concentration (mol kg⁻¹) | Attributed Aggregate Structure |
| First Break | ~6.3 x 10⁻⁵ | Micelles niscpr.res.in |
| Second Break | ~15.8 x 10⁻⁵ | Vesicles niscpr.res.in |
The presence of added salts can influence these break-points. niscpr.res.in Dynamic studies of DDAB and its mixtures have also revealed the presence of induction times, which relate to the kinetics of adsorption and potential conformational changes of the molecules at the interface. nih.gov
Theoretical and Computational Modeling of this compound Adsorption
Theoretical and computational modeling provides indispensable tools for understanding the adsorption mechanisms of surfactants like this compound (DDAB) at a molecular level. These approaches complement experimental data by offering detailed insights into the dynamics, structure, and energetics of interfacial phenomena that are often difficult to observe directly.
Molecular Dynamics Simulations of this compound Interfacial Adsorption
Molecular dynamics (MD) simulations have emerged as a powerful technique to investigate the self-assembly and adsorption of DDAB at various interfaces. cam.ac.uk These simulations model the atomic-level trajectories of molecules, providing a dynamic view of how surfactant molecules arrange themselves at surfaces like the mica-water interface. cam.ac.uknih.gov By solving equations of motion for a system of atoms and molecules, MD can predict macroscopic properties from microscopic interactions, offering insights into the formation of adsorbed layers. rsc.org
Research on the adsorption of DDAB at the muscovite mica-water interface using MD simulations reveals a distinct adsorption mechanism driven by ion exchange. cam.ac.uk In this process, the cationic alkylammonium headgroups of DDAB replace the K+ ions originally present on the mica surface. cam.ac.uk The simulations demonstrate that in an aqueous solution, DDAB molecules initially form micellar structures in the bulk phase. cam.ac.uk Upon approaching the mica surface (in the absence of surface K+ ions), they rapidly adsorb and organize into a well-ordered bilayer structure. cam.ac.uk
This adsorbed bilayer is characterized by two distinct layers:
Innermost Layer : This layer, directly interacting with the mica surface, exhibits strong orientational ordering. cam.ac.uk
Outermost Layer : The outer layer, facing the bulk water, is comparatively more disordered. cam.ac.uk
The simulation results align well with experimental data from neutron reflectivity measurements, confirming the validity of the computational models and providing a deeper molecular-scale understanding of the DDAB ordering at the mica-water interface. cam.ac.uk
| Phenomenon | Simulation Observation |
|---|---|
| Adsorption Mechanism | Ion-exchange, where DDAB cations replace surface K+ ions. |
| Behavior in Bulk Solution | Formation of micellar structures. |
| Adsorbed Structure at Interface | Formation of a well-ordered bilayer. |
| Innermost Layer Characteristics | Strong orientational ordering against the mica surface. |
| Outermost Layer Characteristics | More disordered and facing the bulk water. |
Adsorption Isotherms and Kinetic Models for this compound Systems
To quantify the efficiency and understand the mechanism of adsorption processes involving DDAB, various adsorption isotherm and kinetic models are employed. nih.gov These mathematical models are fitted to experimental data to describe the equilibrium state and the rate of adsorption, respectively. researchgate.netresearchgate.net
Adsorption Isotherms
Adsorption isotherms describe the relationship between the amount of substance adsorbed onto a surface and its concentration in the bulk solution at a constant temperature. researchgate.net Several models are used to analyze systems where DDAB is part of the adsorbent complex, such as in the removal of dyes by DDAB-modified clay. nih.gov
Langmuir Isotherm : This model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. nih.gov It is often used to calculate the maximum adsorption capacity. nih.gov
Freundlich Isotherm : Unlike the Langmuir model, this empirical model is applicable to heterogeneous surfaces and does not assume monolayer adsorption. nih.govresearchgate.net
Dubinin–Raduskevich Isotherm : This model is used to distinguish between physical and chemical adsorption mechanisms by calculating the mean free energy of adsorption. nih.gov
In a study involving the adsorption of Methylene Blue onto DDAB-modified brown clay, the Langmuir model provided the best fit to the experimental data, indicating a monolayer adsorption process. nih.gov
| Isotherm Model | Parameter | Value |
|---|---|---|
| Langmuir | qm (mg/g) | 147.05 |
| KL | 0.081 | |
| R2 | 0.997 | |
| Freundlich | KF | 29.28 |
| n | 2.92 | |
| R2 | 0.954 | |
| Dubinin–Raduskevich | qm (mg/g) | 94.02 |
| E (kJ/mol) | 12.90 | |
| R2 | 0.833 |
Adsorption Kinetic Models
Kinetic models are crucial for determining the rate-controlling step of the adsorption process, which can involve mass transfer, diffusion, or chemical reaction. rsisinternational.org
Pseudo-First-Order Model : This model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. nih.govrsisinternational.org
Pseudo-Second-Order Model : This model posits that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. nih.govrsisinternational.org
Intraparticle Diffusion Model : This model is used to assess whether the diffusion of adsorbate molecules into the internal pores of the adsorbent is the rate-limiting step. nih.gov
| Kinetic Model | Parameter | Value |
|---|---|---|
| Pseudo-First-Order | k1 (min-1) | 0.010 |
| R2 | 0.981 | |
| Pseudo-Second-Order | k2 (g/mg·min) | 0.00019 |
| R2 | 0.999 | |
| Intraparticle Diffusion | kip (mg/g·min1/2) | 8.43 |
| R2 | 0.963 |
Didodecylammonium Bromide in Advanced Materials Synthesis and Engineering
Nanomaterial Synthesis and Structure Directing Applications
Didodecylammonium bromide (DDAB) is a cationic surfactant that plays a significant role in the bottom-up fabrication of various nanomaterials. Its amphipathic nature, featuring a hydrophilic quaternary ammonium (B1175870) head group and two hydrophobic dodecyl chains, allows it to self-assemble into various structures in solution, which can be leveraged to direct the formation, size, and morphology of nanoparticles.
This compound is utilized as a stabilizing and capping agent in the synthesis of metal nanostructures, particularly gold nanoparticles (AuNPs). researchgate.net During synthesis, DDAB molecules form a protective bilayer around the metallic core, preventing uncontrolled growth and aggregation. acs.org This bilayer is formed through the interaction of the positively charged ammonium groups with the nanoparticle surface, with the hydrophobic tails extending outwards, creating a stable, hydrophilic particle. researchgate.netacs.org
The synthesis of stable and hydrophilic gold nanoparticles protected by a DDAB lipid bilayer can be achieved through the in situ reduction of a gold precursor like tetrachloroauric acid (HAuCl₄) with a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an aqueous DDAB solution. acs.org Characterization has shown that the DDAB bilayer coated on the surface of the AuNPs is likely in an ordered gel phase. acs.org This DDAB coating imparts a positive surface charge, which is crucial for further functionalization. acs.org For instance, this positive charge facilitates the layer-by-layer self-assembly of anionic polyelectrolytes, such as poly(sodium 4-styrenesulfonate), onto the nanoparticle surface. acs.org The presence of DDAB has also been shown to facilitate the anchoring of pre-synthesized AuNPs onto liposomal surfaces, a critical step in designing drug delivery systems. nih.gov
| Parameter | Description | Reference(s) |
| Synthesis Method | In situ reduction of HAuCl₄ with NaBH₄ in an aqueous DDAB medium. | acs.org |
| Role of DDAB | Capping and stabilizing agent. | researchgate.net |
| Structure on AuNP Surface | Forms a positively charged lipid bilayer. | acs.org |
| Resulting Nanoparticles | Stable and hydrophilic. | researchgate.net |
| Application of Surface Charge | Enables layer-by-layer self-assembly with anionic polyelectrolytes. | acs.org |
In the synthesis of mesoporous silica (B1680970) materials, DDAB is effectively used as a co-surfactant and templating agent, often in combination with another cationic surfactant like cetyltrimethylammonium bromide (CTAB). biorxiv.orgbiorxiv.org This dual-templating approach allows for the creation of complex, highly ordered structures such as multilamellar vesicular silica nanoparticles, which resemble an onion-like structure. biorxiv.orgresearchgate.net
The formation mechanism involves the self-assembly of the surfactants into lamellar phases, which are essentially bundles of co-surfactant bilayers separated by the aqueous solvent. biorxiv.org These assemblies act as a template around which silica precursors hydrolyze and condense, forming a solid silica framework. biorxiv.org Subsequent removal of the surfactant template, typically through calcination, reveals the mesoporous structure. biorxiv.org The ratio between DDAB and CTAB is a critical parameter that can be adjusted to control the final morphology and the number of layers in the vesicular silica. biorxiv.orgresearchgate.net The inclusion of the double-chained DDAB enhances the robustness of the supramolecular assemblies and promotes bilayer formation at lower surfactant concentrations. biorxiv.org
| Parameter | Effect of Increasing DDAB to CTAB Ratio | Reference(s) |
| Material | Multilamellar Mesoporous Silica Nanoparticles (MSNs) | biorxiv.orgbiorxiv.org |
| Templating System | Cationic-cationic co-surfactant (DDAB/CTAB) | biorxiv.org |
| Structural Control | The number of vesicular silica layers can be tuned. | researchgate.net |
| Morphology | Influences the size and overall morphology of the nanoparticles. | biorxiv.org |
| Benefit of DDAB | The double-chain structure ensures robustness in the template assembly. | biorxiv.org |
DDAB serves as a critical ligand and capping agent in the synthesis of highly controlled and stable nanostructures, including perovskite quantum dots (PQDs) and iron phosphide (B1233454) (FeP) nanorods. researchgate.netnih.gov
DDAB also plays a key role in directing the anisotropic growth of iron phosphide nanorods. researchgate.net These nanorods can be fabricated via the thermal decomposition of an iron precursor, such as iron pentacarbonyl (Fe(CO)₅), in a solution containing trioctylphosphine (B1581425) (TOP) and DDAB. researchgate.net In this system, DDAB acts as a capping agent that controls the particle shape and size, promoting the one-dimensional growth that results in a rod-like morphology. researchgate.net This method has been successfully used to vary the length of the FeP nanorods while maintaining a consistent diameter. researchgate.net
| Nanostructure | Role of this compound | Key Outcome | Reference(s) |
| Perovskite Quantum Dots (PQDs) | Surface ligand, passivating agent. | Improved stability, higher photoluminescence quantum yield, uniform particle size. | nih.govceric-eric.eu |
| Iron Phosphide (FeP) Nanorods | Capping agent, shape-directing agent. | Formation of uniform nanorods with controlled length. | researchgate.net |
| Bimetallic (FeₓNi₁₋ₓ)₂P Nanorods | Surfactant in the reaction mixture. | Synthesis of uniform-sized bimetallic phosphide nanorods. | researchgate.net |
Functional Composite Materials Development
DDAB is widely used to organically modify the surfaces of naturally occurring inorganic minerals like clays (B1170129) (e.g., bentonite, montmorillonite) and pumice to create effective adsorbents for environmental remediation. tandfonline.comscienceopen.com The surfaces of these minerals are typically hydrophilic and often negatively charged, which limits their ability to adsorb nonpolar organic pollutants or certain anions. mdpi.com
The modification process involves treating the mineral with a DDAB solution. tandfonline.comscienceopen.com The cationic head of the DDAB molecule exchanges with the native cations on the mineral surface, while its long hydrophobic tails orient away from the surface. scienceopen.com This process transforms the mineral's surface from hydrophilic to hydrophobic (organophilic), significantly enhancing its affinity for organic contaminants and certain anions from aqueous solutions. scienceopen.commdpi.com In the case of layered clays like bentonite, the intercalation of DDAB molecules between the silicate (B1173343) layers leads to an increase in the basal spacing (the distance between layers), making more surface area available for adsorption. scienceopen.comresearchgate.netresearcher.life Studies on DDAB-modified pumice have demonstrated its effectiveness in removing Cr(VI) anions from wastewater, with the adsorption process fitting the Langmuir model. bohrium.com
| Mineral | Property Before Modification | Property After DDAB Modification | Reference(s) |
| Bentonite Clay | Basal spacing of 1.52 nm. | Basal spacing increased to 2.1 nm. | scienceopen.comresearchgate.netresearcher.life |
| Bentonite Clay | Hydrophilic surface. | Hydrophobic (organophilic) surface. | scienceopen.commdpi.com |
| Pumice | Porous surface. | Smoother surface with the porous system less visible. | tandfonline.com |
| Pumice | Low adsorption for certain anions. | Enhanced adsorption capacity for Cr(VI) (Qmax = 7.81 mg/g). | bohrium.com |
The preparation of polymeric nanocapsules can be achieved through vesicle templating, a method where the self-assembled structures of surfactants act as scaffolds for polymer formation. tue.nl Cationic surfactants with double alkyl chains, such as DDAB and the closely related dimethyldioctadecylammonium (B77308) bromide (DODAB), are known to form stable vesicles in aqueous solutions. tue.nldntb.gov.ua These vesicles can be used as templates for the synthesis of hollow polymeric nanocapsules. tue.nl
In this process, the DDAB vesicles are first formed in an aqueous medium. tue.nl Monomers and a polymerization initiator are then introduced into the system. mdpi.com The polymerization is initiated at the surface of the vesicles, leading to the formation of a polymer shell around the DDAB template. tue.nl Once the polymeric shell is complete, the original surfactant vesicle template can be removed, resulting in a hollow nanocapsule structure. nih.gov This templating method allows for control over the size and wall thickness of the resulting nanocapsules, which are promising vehicles for the controlled release and delivery of various active substances. tue.nlnih.gov
This compound in Organized Microenvironments for Chemical Reactions
This compound is a cationic surfactant recognized for its ability to self-assemble into organized structures in solution, such as reverse micelles and microemulsions. These supramolecular assemblies serve as unique, confined environments for conducting chemical reactions, offering advantages in control over reaction rates, product selectivity, and the synthesis of materials with specific morphologies at the nanoscale.
Utilization of this compound in Reverse Micelles and Microemulsions as Reaction Media
Reverse micelles, also known as water-in-oil (w/o) microemulsions, are thermodynamically stable, nanometer-sized droplets of water dispersed in a continuous oil phase, stabilized by a surfactant film at the water-oil interface. researcher.life Didodecyldimethylammonium (B1216837) bromide (DDAB), a compound closely related to this compound, is frequently employed as the stabilizing cationic surfactant in these systems. scispace.comnih.gov The polar headgroups of the surfactant molecules are oriented towards the aqueous core, while their hydrophobic tails extend into the surrounding organic solvent.
These aqueous cores act as nanoreactors, providing a controlled environment for chemical reactions, most notably the synthesis of nanoparticles. researcher.lifenih.gov The size of the water pool can be precisely controlled by adjusting the molar ratio of water to surfactant (W₀), which in turn dictates the size of the resulting nanoparticles. researcher.life A common method for nanoparticle synthesis involves preparing two separate microemulsion systems—one containing the metal precursor and the other a reducing agent. scispace.com Upon mixing, the reverse micelles collide and exchange their aqueous contents, initiating the reaction within the confined space of the micellar core. scispace.com This process allows for controlled nucleation and growth, while the surfactant layer provides steric stabilization that prevents particle aggregation. scispace.com
Small-angle neutron scattering (SANS) studies on microemulsions stabilized by DDAB have provided detailed structural information, revealing a surfactant film thickness of 11-12 Šand an area per headgroup of 56-61 Ų at the water interface. nih.gov Such characterization is crucial for understanding the properties of these systems as reaction media.
The table below illustrates the typical relationship between microemulsion parameters and the resulting nanoparticle characteristics, based on general principles observed in these systems.
Table 1: Influence of Microemulsion Parameters on Nanoparticle Synthesis
| Parameter | Effect on Nanoparticle Characteristics | Rationale |
|---|---|---|
| Water-to-Surfactant Molar Ratio (W₀) | Increasing W₀ generally leads to larger nanoparticles. researcher.life | The size of the aqueous micellar core is directly proportional to the W₀ value, providing a larger volume for particle nucleation and growth. |
| Surfactant Concentration | Higher surfactant concentration can lead to a higher concentration of smaller nanoparticles. | An increased number of micelles (nanoreactors) are available, leading to more nucleation events but limited precursor per micelle. |
| Type of Organic Solvent | The choice of the continuous oil phase can influence inter-micellar exchange rates and reactant partitioning. | Solvent properties such as viscosity and polarity affect the dynamics of micellar collisions and the stability of the microemulsion. |
| Reactant Concentration | Higher initial reactant concentrations can result in the formation of larger particles or a greater number of particles. | This affects the supersaturation level within the micellar core, influencing the kinetics of nucleation and growth. |
This compound as a Phase Transfer Catalyst in Diverse Organic Transformations
Phase transfer catalysis (PTC) is a powerful methodology in synthetic organic chemistry for facilitating reactions between reactants located in separate, immiscible phases (typically aqueous and organic). dalalinstitute.com this compound, as a quaternary ammonium salt, is an effective phase transfer catalyst. Its structure, featuring a positively charged nitrogen atom and two long dodecyl (C12) alkyl chains, imparts amphiphilic character, allowing it to bridge the divide between aqueous and organic environments.
The fundamental mechanism of PTC involves the quaternary ammonium cation (Q⁺) forming an ion pair with an anion (Y⁻) from the aqueous phase. youtube.comoperachem.com The lipophilic alkyl chains of the cation solubilize this ion pair in the organic phase, where the anion can react with an organic substrate (RX). youtube.com A key aspect of this process is the "activation" of the transferred anion; in the low-polarity organic phase, the anion is less solvated by water molecules, making it "naked" and significantly more nucleophilic. operachem.com After the reaction, the catalyst cation transports the leaving group anion (X⁻) back to the aqueous phase, thereby completing the catalytic cycle. youtube.com
The effectiveness of a quaternary ammonium salt as a PTC is strongly linked to its organophilicity. acsgcipr.org The two long dodecyl chains in this compound provide high lipophilicity, ensuring a high concentration of the catalyst-anion pair in the organic phase where the reaction occurs. acsgcipr.org This structural feature makes it suitable for a wide range of organic transformations.
Didodecyldimethylammonium bromide has been specifically evaluated as a phase transfer catalyst in the epoxidation of 1,5,9-cyclododecatriene. bibliotekanauki.pl Generally, long-chain quaternary ammonium salts are employed in a variety of transformations, as detailed in the table below.
Table 2: Applications of Quaternary Ammonium Salts as Phase Transfer Catalysts
| Reaction Type | Reactant in Aqueous Phase | Reactant in Organic Phase | Role of this compound (or similar PTC) |
|---|---|---|---|
| Nucleophilic Substitution (SN2) | Anionic Nucleophile (e.g., CN⁻, Br⁻, I⁻, RS⁻) dalalinstitute.comoperachem.com | Alkyl Halide (R-X) | Transports the nucleophile from the aqueous phase to the organic phase to react with the alkyl halide. |
| Alkylation | Deprotonated Substrate (e.g., phenoxide, enolate) | Alkylating Agent (R-X) | Shuttles the anionic substrate from the aqueous/solid phase interface into the organic phase for alkylation. crdeepjournal.org |
| Elimination Reactions | Hydroxide (B78521) (OH⁻) | Alkyl Halide | Facilitates the transfer of hydroxide ions or promotes dehydrohalogenation at the phase interface. alfachemic.comhuji.ac.il |
| Oxidation | Oxidizing Agent (e.g., MnO₄⁻, CrO₇²⁻) | Alcohol, Alkene | Transports the inorganic oxidant into the organic phase to react with the organic substrate. |
| Esterification | Carboxylate Anion (RCOO⁻) | Alkyl Halide (R'-X) | Carries the carboxylate anion into the organic phase to form an ester via nucleophilic attack. littleflowercollege.edu.in |
Interactions of Didodecylammonium Bromide with Biomacromolecular Systems Material Science Perspective
Didodecylammonium Bromide-Nucleic Acid Complexation and Supramolecular Assembly
The electrostatic attraction between the positively charged headgroup of DDAB and the negatively charged phosphate (B84403) backbone of nucleic acids, such as DNA, drives their complexation. This interaction leads to the formation of sophisticated supramolecular structures, which are of great interest for applications like gene delivery. The process is entropically favorable, largely due to the release of counterions into the surrounding solution. mdpi.com The resulting DNA-surfactant complexes can be engineered into various architectures, from gel-like particles to vesicular systems. mdpi.comnih.gov
The interaction between DDAB and DNA can lead to the formation of condensed, particle-like structures. While direct studies on DDAB-DNA "gel particles" are emerging, the principles of their formation can be understood from studies on similar cationic surfactants. mdpi.comuc.pt These particles are formed through the co-precipitation of DNA and the cationic surfactant, resulting in a core-shell structure where the DNA is encapsulated within a surfactant-rich matrix. mdpi.com
Furthermore, DDAB is known to form vesicular structures, or liposomes, in aqueous solutions. acs.org These vesicles can encapsulate DNA, leading to the formation of lipoplexes. The structural transition from vesicles to more complex lamellar liquid crystals can be influenced by temperature and concentration. acs.org Advanced imaging techniques, such as cryo-transmission electron microscopy (cryo-TEM), are instrumental in visualizing the morphology of these vesicular and other complex architectures formed between DDAB and DNA, revealing details of their size, shape, and lamellarity. lu.senih.gov Research has also demonstrated the fabrication of DNA-based organogels through complexation with DDAB, highlighting its versatility in forming diverse supramolecular assemblies. nih.gov
Table 1: Investigated Properties of DDAB-Nucleic Acid Complexes
| Property Investigated | Key Findings | Relevant Techniques |
|---|---|---|
| Complex Formation | Spontaneous assembly driven by electrostatic interactions and entropy. | Cryo-TEM, Light Scattering |
| Gel Particle Structure | Core-shell morphology with encapsulated DNA. | Microscopy, Swelling Studies |
| Vesicular Architectures | Formation of unilamellar and multilamellar vesicles (lipoplexes). | Cryo-TEM, NMR Spectroscopy |
| Phase Behavior | Temperature and concentration-dependent transitions between vesicular and lamellar phases. | NMR, Optical Microscopy |
A significant challenge in the application of nucleic acid complexes is their stability, particularly in biological environments containing serum. Research has shown that the stability of DDAB-DNA complexes can be dramatically enhanced by coating the DDAB onto the surface of gold nanoparticles (AuNPs). nih.govresearchgate.net These DDAB-coated AuNPs exhibit superior stability in the presence of serum compared to DDAB-DNA complexes alone. nih.govresearchgate.net
The enhanced stability is typically assessed using techniques such as dye intercalation assays and agarose (B213101) gel electrophoresis. nih.gov In a dye intercalation assay, a fluorescent dye that binds to DNA is used. If the DNA is well-protected within the complex, the dye cannot access it, resulting in low fluorescence. A stable complex will therefore show less of an increase in fluorescence over time, especially when challenged with destabilizing agents. Agarose gel electrophoresis can also demonstrate the integrity of the complex; a stable complex will effectively retard the migration of the DNA through the gel. nih.gov The morphology of these nanoparticle-based complexes can be visualized using atomic force microscopy (AFM). nih.gov
Table 2: Stability Assessment of DDAB-DNA Complexes
| Complex Type | Stability in Serum | Characterization Methods |
|---|---|---|
| DDAB-DNA | Low | Dye Intercalation Assay, Agarose Gel Electrophoresis |
| DDAB-Coated AuNP-DNA | Dramatically Increased | Dye Intercalation Assay, Agarose Gel Electrophoresis, AFM, UV-vis Spectroscopy |
Interactions with Protein Systems
The interaction of DDAB with proteins is another area of significant interest, with implications for protein stabilization, delivery, and the development of biosensors. These interactions are governed by a combination of electrostatic and hydrophobic forces.
DDAB can influence the local microenvironment of proteins, particularly the polarity and conformational state around specific amino acid residues. Spectroscopic techniques are powerful tools for probing these changes. nih.gov For instance, fluorescence spectroscopy can be used to monitor the environment of tryptophan residues within a protein. nih.gov Changes in the fluorescence intensity or a shift in the emission wavelength upon the addition of DDAB can indicate alterations in the protein's tertiary structure or the binding of the surfactant near the tryptophan residue. nih.govnih.gov
Circular dichroism (CD) spectroscopy is another valuable technique that provides information about the secondary structure of a protein. nih.gov By analyzing the CD spectrum, researchers can determine if the interaction with DDAB induces changes in the alpha-helix or beta-sheet content of the protein, indicating a conformational change. These spectroscopic studies help to build a detailed picture of how DDAB molecules arrange themselves on the protein surface and how this affects the protein's structure and microenvironment.
Electrochemical methods can also be utilized, particularly when the protein is immobilized on a surface. The interaction of cytochrome P450 2C9 with DDAB has been studied on a screen-printed electrode, providing insights into the electron transfer processes within the complex. mdpi.com These characterization techniques are crucial for understanding the stoichiometry and structure of DDAB-protein complexes, which is essential for their application in areas such as enzyme immobilization and biosensor development.
This compound as a Model System for Biomembrane Studies
Due to its amphiphilic nature and ability to self-assemble into bilayer structures, DDAB serves as a valuable model system for studying biological membranes. rsc.org These synthetic membranes mimic the basic structure of cell membranes, providing a simplified and controllable platform for investigating various biophysical phenomena. The closely related compound, dioctadecyldimethylammonium bromide (DODAB), has also been extensively reviewed as a surfactant model for cell membranes. nih.govresearchgate.net
DDAB molecules spontaneously form bilayers in aqueous solutions, which can close upon themselves to form vesicles. acs.org These structures exhibit distinct phase behaviors, such as gel and fluid phases, analogous to those observed in natural lipid membranes. nih.gov The physical properties of these model membranes, including their fluidity, packing, and surface charge, can be readily tuned, allowing for systematic studies of how these parameters influence membrane functions. For example, the interaction of nanoparticles with lipid model membranes has been investigated using DDAB-modified nanoparticles to understand the role of surface chemistry in cellular uptake. acs.orgnih.gov These studies provide fundamental insights into processes such as drug-membrane interactions and the mechanisms of nanoparticle cytotoxicity.
Synthetic Lipid Bilayers Utilizing this compound as Biomimetic Models
This compound (DDAB) is a synthetic, double-chain cationic amphiphile that has garnered significant interest in material science for its ability to self-assemble into bilayer structures that mimic biological membranes. rsc.org These synthetic lipid bilayers serve as valuable models for studying various biophysical and biochemical phenomena at the membrane interface. The formation of stable vesicles and lamellar phases in aqueous solutions makes DDAB a versatile component for creating these biomimetic systems. rsc.orgacs.org
The self-assembly of DDAB into bilayers is driven by the hydrophobic effect, where the two dodecyl chains orient themselves to minimize contact with water, while the polar dimethylammonium head groups remain exposed to the aqueous environment. This arrangement results in the formation of a lamellar structure analogous to the lipid bilayer of cell membranes. researchgate.net These DDAB-based models are particularly useful for investigating the interactions of various molecules with membranes, serving as a simplified and controllable system compared to the complexity of natural biological membranes. nih.gov
One notable application of DDAB in biomimetic models is in the stabilization of nanoparticles. Gold nanoparticles, for instance, can be protected by a DDAB lipid bilayer, which not only imparts stability in aqueous media but also creates a positively charged surface. nih.govacs.org This positive charge is crucial for subsequent layer-by-layer self-assembly with anionic polyelectrolytes, demonstrating the utility of DDAB bilayers in constructing more complex, functional biomaterials. nih.govacs.org The structure of the DDAB bilayer on the nanoparticle surface has been shown to be in an ordered gel phase, highlighting the ability to create well-defined biomimetic interfaces. nih.govacs.org
Furthermore, DDAB-based synthetic bilayers are employed to study the influence of additives and environmental conditions on membrane properties. The interaction of DDAB with other surfactants or polymers can lead to the formation of different nanostructures, such as nanovesicles, which have potential applications in drug delivery and nanotechnology. acs.org The ability to control the phase behavior and structure of DDAB assemblies by varying parameters like temperature and concentration allows for the creation of tailored biomimetic models for specific research purposes. rsc.orgacs.org
Physicochemical Characterization of this compound-based Membrane Models
The utility of this compound (DDAB) as a biomimetic model is underpinned by a thorough understanding of its physicochemical properties. A variety of analytical techniques are employed to characterize the structure, phase behavior, and stability of DDAB-based synthetic membranes.
Phase Behavior and Structure:
The phase behavior of the DDAB-water system is complex, exhibiting different phases depending on concentration and temperature. rsc.org Techniques such as small-angle X-ray scattering (SAXS) and differential scanning calorimetry (DSC) are crucial for mapping the phase diagram of DDAB aqueous solutions. rsc.org At temperatures below its Krafft temperature (around 14.1 °C), DDAB exists in a crystalline hydrate (B1144303) form. rsc.org Above this temperature, it can form a fluid lamellar phase (Lα). rsc.org In some concentration ranges, two lamellar phases can coexist. acs.org
Molecular dynamics simulations have provided insights into the structure of DDAB bilayers, revealing an interdigitated gel phase where the alkyl chains of the two leaflets interlock. researchgate.net This interdigitation contributes to the stability and rigidity of the membrane. researchgate.net Neutron reflection studies have also been used to probe the adsorbed layer structure of DDAB on solid substrates like silica (B1680970) and mica, confirming the formation of a complete bilayer at concentrations below the critical micelle concentration (CMC). cam.ac.uk
The table below summarizes key phase transition data for DDAB in an aqueous system.
| Parameter | Value | Technique(s) | Reference |
| Krafft Temperature | ~14.1 °C | Differential Scanning Calorimetry, Small-Angle X-ray Scattering | rsc.org |
| Main Phase Transition (Lβ to Lα) | ~16 °C | Differential Scanning Calorimetry | rsc.org |
| Critical Point of Lamellar Phases | ~74 °C in H₂O, ~84 °C in D₂O | Nuclear Magnetic Resonance Spectroscopy | acs.org |
Spectroscopic and Thermal Analysis:
Spectroscopic techniques provide detailed information about the molecular organization within the DDAB bilayer. Fourier transform infrared spectroscopy (FTIR) has been used to confirm the bilayer structure of DDAB on the surface of gold nanoparticles, indicating an ordered gel phase with some defects. nih.govacs.org
Nuclear magnetic resonance (NMR) spectroscopy, including multinuclear approaches (¹H, ¹⁴N, ⁸¹Br), has been instrumental in studying the structural transitions in DDAB-water systems. acs.org NMR data reveal details about the dissociation of the bromide counterion and the evolution of the charged bilayers into a regular lamellar packing with increasing temperature. acs.org
Thermal analysis methods like differential thermal analysis (DTA) and thermogravimetric analysis (TGA) further corroborate the formation of a DDAB bilayer on nanoparticles. acs.org These techniques provide evidence for the presence of the organic bilayer and its thermal stability.
The following table presents a summary of the physicochemical characterization techniques and their findings for DDAB-based membrane models.
| Technique | Key Findings | Reference |
| Small-Angle X-ray Scattering (SAXS) | Characterization of lamellar phases and their structural parameters. | rsc.org |
| Differential Scanning Calorimetry (DSC) | Determination of phase transition temperatures and energetics. | rsc.org |
| Molecular Dynamics (MD) Simulations | Elucidation of the interdigitated gel phase structure of the bilayer. | researchgate.net |
| Neutron Reflection | Confirmation of bilayer formation on solid substrates below the CMC. | cam.ac.uk |
| Fourier Transform Infrared Spectroscopy (FTIR) | Indication of an ordered gel phase in DDAB bilayers on nanoparticles. | nih.govacs.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Details on structural transitions and the role of counterion dissociation. | acs.org |
| Differential Thermal Analysis/Thermogravimetric Analysis (DTA/TGA) | Confirmation of bilayer formation and thermal stability on nanoparticles. | acs.org |
The comprehensive physicochemical characterization of DDAB-based membrane models is essential for their effective application in material science, enabling the design of biomimetic systems with tailored properties for various scientific investigations. researchgate.netnih.gov
Advanced Characterization Techniques and Methodological Approaches in Didodecylammonium Bromide Research
Spectroscopic and Scattering Techniques for Didodecylammonium Bromide Characterization
Advanced analytical techniques are indispensable for elucidating the structural and behavioral characteristics of this compound (DDAB) assemblies in various environments. Spectroscopic and scattering methods provide critical insights into the morphology, dimensions, phase transitions, and molecular interactions of DDAB aggregates, such as vesicles, micelles, and bilayers.
Transmission Electron Microscopy (TEM) and Cryo-TEM of this compound Aggregates
Transmission Electron Microscopy (TEM) and its cryogenic counterpart (Cryo-TEM) are powerful direct-imaging techniques for visualizing the morphology and size distribution of DDAB aggregates. Cryo-TEM, in particular, allows for the observation of these structures in a near-native, vitrified state, thus avoiding artifacts that can be induced by conventional sample preparation methods like staining or drying. researchgate.net
Studies employing Cryo-TEM have revealed that DDAB can form various aggregate structures, including vesicles. The morphology of these vesicles can range from spherical to oblong or faceted, with their size being influenced by preparation methods such as extrusion. nih.gov For instance, research on extruded DDAB vesicles has shown that the resulting vesicle size and morphology can be polydisperse. nih.gov Smaller vesicles tend to be spherical, while larger ones often exhibit oblong or faceted shapes. nih.gov Cryo-TEM has also been instrumental in studying more complex systems, such as the evolution of nanostructures in DDAB-based microemulsions. researchgate.netnih.gov
In the context of nanoparticle synthesis, TEM is crucial for confirming the formation and characterizing the size of nanoparticles stabilized by DDAB bilayers. For example, TEM has been used to characterize DDAB lipid bilayer-protected gold nanoparticles (AuNPs), confirming their formation and providing data on their dimensions. nih.govacs.orgacs.org
Table 1: Selected TEM and Cryo-TEM Findings for DDAB Aggregates
| DDAB System | Technique | Observed Morphology | Key Findings | Reference |
|---|---|---|---|---|
| Extruded Vesicles | Cryo-TEM | Spherical, oblong, faceted vesicles | Vesicle size and morphology are polydisperse; smaller vesicles are spherical, larger ones are oblong or faceted. nih.gov | nih.gov |
| DDAB-based Microemulsions | Cryo-SEM | Evolution of nanostructures | Enabled direct imaging of the microemulsion's internal structure. researchgate.net | researchgate.net |
| DDAB-stabilized Gold Nanoparticles (AuNPs) | TEM | Spherical nanoparticles | Confirmed the formation and provided size characterization of AuNPs. nih.govacs.org | nih.govacs.org |
Atomic Force Microscopy (AFM) in this compound Studies
Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique used to investigate the topography and mechanical properties of DDAB structures, particularly adsorbed films and bilayers on solid substrates. unibas.chrsc.org It allows for in-situ imaging in both air and liquid environments, providing nanoscale details about the structure and organization of DDAB molecules. nih.govnih.gov
AFM studies have shown that DDAB can form cohesive bilayers on hydrophilic substrates like mica. researchgate.net The formation of these bilayers can be immediate, and their structural integrity can strengthen over time. researchgate.net The thickness of a DDAB bilayer on mica has been measured to be approximately 24 Å. AFM has also been employed to characterize the morphology of layer-by-layer films composed of DDAB and biological macromolecules like hemoglobin, revealing the surface features of different outermost layers. nih.gov
Furthermore, AFM is utilized to assess the surface roughness of films incorporating DDAB. For instance, in the preparation of perovskite quantum dot (PQD) films, the addition of DDAB was found to significantly reduce the root mean square roughness (Rq) of the films, leading to more compact and uniform surfaces. researchgate.net The technique has also been used to observe the morphology of complexes formed between DDAB-coated gold nanoparticles and DNA. nih.gov
Table 2: AFM Characterization of DDAB-Containing Films and Surfaces
| System | Substrate | Key Parameter Measured | Finding | Reference |
|---|---|---|---|---|
| DDAB Adsorbed Layer | Mica | Bilayer Thickness | A cohesive bilayer with a thickness of 24 Å was observed. researchgate.net | researchgate.net |
| CsPbClxBr3−x PQD Films | Not specified | Root Mean Square Roughness (Rq) | Addition of DDAB reduced Rq from 3.86 nm to as low as 1.10 nm. researchgate.net | researchgate.net |
| {DDAB/Hemoglobin}n Films | Pyrolytic Graphite | Surface Morphology | Characterized the topography of films with different outermost layers. nih.gov | nih.gov |
| DDAB-AuNP-DNA Complex | Not specified | Morphology | Observed the structure of the complex. nih.gov | nih.gov |
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) for this compound Systems
Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) are powerful techniques for analyzing the structure of DDAB aggregates in solution at the nanoscale. wikipedia.orgnih.govnih.gov These methods provide information on the size, shape, and internal structure of micelles, vesicles, and lamellar phases. youtube.com
SANS studies have been particularly insightful in investigating the self-assembly of DDAB in mixed surfactant systems. When mixed with a single-chain cationic surfactant like dodecyltrimethylammonium (B156365) bromide (DTAB), DDAB influences the growth of micelles. researchgate.net SANS data has shown that as the fraction of DDAB increases, small oblate spheroidal micelles grow into mixed ellipsoidal tablet-shaped micelles and eventually transition to large bilayer aggregates. researchgate.netnih.gov This transition from micelles to bilayers can be abrupt and is influenced by factors such as the mole fraction of DDAB and the presence of salt. researchgate.netnih.gov For instance, in D₂O, the micelle-to-bilayer transition occurs at a DDAB mole fraction of about 0.48. researchgate.net
SAXS is used to characterize the different phases formed by DDAB in aqueous solutions, such as the lamellar gel (Lβ) and lamellar fluid (Lα) phases. researchgate.net By analyzing the scattering patterns, researchers can determine the repetition distances (d-spacing) of these lamellar structures. For example, at 25°C, SAXS has identified the coexistence of Lα and Lβ phases with repetition distances of 6.2 nm and 6.8 nm, respectively. researchgate.net This confirms that the ordering of the alkyl chains affects the lamellar spacing. researchgate.net
Table 3: Structural Parameters of DDAB Systems Determined by SAXS and SANS
| System | Technique | Parameter | Value | Reference |
|---|---|---|---|---|
| Mixed DDAB/DTAB Micelles | SANS | Micelle-to-Bilayer Transition (mole fraction of DDAB) | ~0.48 in D₂O | researchgate.net |
| Mixed DDAB/DTAB Micelles | SANS | Maximum Micelle Length before Bilayer Transition | ~2000 Å (in 0.1 M NaBr) | nih.gov |
| DDAB Lamellar Phases (50 wt%) | SAXS | Repetition Distance (d-spacing) of Lα phase at 25°C | 6.2 nm | researchgate.net |
| DDAB Lamellar Phases (50 wt%) | SAXS | Repetition Distance (d-spacing) of Lβ phase at 25°C | 6.8 nm | researchgate.net |
Differential Scanning Calorimetry (DSC) for Phase Behavior Analysis of this compound
Differential Scanning Calorimetry (DSC) is a fundamental thermo-analytical technique used to study the phase transitions of DDAB in aqueous dispersions. rroij.comlinseis.comnih.gov It measures the heat flow associated with thermal transitions as a function of temperature, providing information on transition temperatures, enthalpies (ΔH), and the cooperativity of these events.
DSC thermograms of DDAB dispersions reveal distinct phase transitions. Upon heating, a key transition observed is the main phase transition from the gel (Lβ) to the liquid crystalline (Lα) state. researchgate.net This transition is characterized by an endothermic peak on the DSC curve. For DDAB, this transition typically occurs at a specific temperature, often referred to as the main transition temperature (Tm). The precise temperature can be influenced by factors such as concentration and the presence of other molecules. researchgate.net
Research has shown that the phase behavior of DDAB can be complex, with multiple transitions possible. rsc.org Below the main transition, other phases like the subgel (SG) or 'white' phase can exist. rsc.orgnih.gov DSC analysis of aqueous DDAB solutions has identified melting transitions of hydrated DDAB crystals at temperatures below 20°C. rsc.org The solid DDAB phase itself has been reported to show phase transitions at approximately 58.6 °C (to a liquid crystalline phase) and 76.2 °C (a polymorphic transition within the liquid crystal phase) before thermal degradation, which occurs above 90°C. rsc.org
Table 4: Thermal Phase Transitions of DDAB Systems Measured by DSC
| DDAB System | Transition | Temperature (°C) | Key Observation | Reference |
|---|---|---|---|---|
| Aqueous Dispersions | Gel (Lβ) to Fluid (Lα) | Between 28 and 41°C | Main phase transition upon heating. researchgate.net | researchgate.net |
| Solid DDAB | Solid to Liquid Crystalline | 58.6°C | Transition into a liquid crystalline phase. rsc.org | rsc.org |
| Solid DDAB | Polymorphic Liquid Crystal | 76.2°C | Transition within the liquid crystal phase. rsc.org | rsc.org |
| Aqueous Solutions (e.g., 25 wt%) | Melting of Hydrated Crystals | ~15°C | Peak assigned to the melting of hydrated DDAB crystals. rsc.org | rsc.org |
X-ray Diffraction (XRD) of this compound Structures
X-ray Diffraction (XRD) is a primary technique for determining the crystallographic structure of solid DDAB and the lamellar spacing of its ordered phases in solution. nih.govlibretexts.org By analyzing the angles and intensities of diffracted X-rays, XRD provides detailed information about the arrangement of molecules and the dimensions of the repeating units within the material.
XRD analysis of solid DDAB powder at room temperature has shown that it exists as a zero-hydrate, with the alkyl chains in an all-trans conformation. rsc.org The technique is also essential for characterizing structural changes in response to environmental factors. For example, in DNA-DDAB films, XRD has been used to track changes in the lamellar structure, such as the transition between a double-stranded DNA paired with an interdigitated DDAB bilayer and a single-stranded DNA with a DDAB monolayer, in response to varying humidity and temperature. nih.gov
Table 5: Structural Data from XRD Analysis of this compound
| Sample | Phase | Characteristic Peak/Spacing | Interpretation | Reference |
|---|---|---|---|---|
| DDAB Aqueous Dispersion | Gel (Lβ) | 0.42 nm | Indicates ordered, tightly packed alkyl chains. researchgate.net | researchgate.net |
| Solid DDAB Powder | Crystalline (Zero-hydrate) | Distinct diffraction pattern | Confirms a stable crystalline form with all-trans chain conformation at room temperature. rsc.org | rsc.org |
| DNA-DDAB Film | Lamellar | Variable d-spacing | Reveals structural transitions in response to humidity and temperature. nih.gov | nih.gov |
UV-Vis Spectroscopy and Fluorescence Spectroscopy in this compound Investigations
UV-Visible (UV-Vis) and Fluorescence Spectroscopy are versatile techniques used to investigate DDAB systems, particularly when they are part of more complex assemblies, such as those involving nanoparticles or chromophores.
UV-Vis spectroscopy is frequently employed to monitor the formation of nanoparticles synthesized in the presence of DDAB. For example, the synthesis of DDAB-protected gold nanoparticles (AuNPs) is confirmed by the appearance of a characteristic surface plasmon resonance (SPR) peak in the UV-Vis spectrum, typically around 521 nm. acs.org The stability and assembly of these nanoparticles into multilayer films can also be tracked by monitoring the absorbance intensity. nih.govacs.org
These spectroscopic techniques are also used to study the interaction of DDAB with other molecules. For instance, UV-Vis has been used to characterize the process of complex formation between DDAB-coated AuNPs and DNA. nih.gov In studies of layer-by-layer films, the regular increase in the absorbance of specific peaks after each deposition cycle confirms the successful assembly of materials like DDAB and hemoglobin. nih.gov Furthermore, spectroscopic results have been used to confirm that hemoglobin retains its essential native structure within these films. nih.gov
While direct fluorescence of DDAB itself is not a common area of study, fluorescence spectroscopy using probes can provide information about the microenvironment of DDAB aggregates. The ESR spin-probe technique, a related method, has been used to investigate structural changes around the phase transition temperature in DDAB vesicles, revealing details about the polarity and molecular motion within the bilayer. researchgate.net
Table 6: Spectroscopic Findings in DDAB-Related Systems
| System | Technique | Parameter/Observation | Finding | Reference |
|---|---|---|---|---|
| DDAB-protected Gold Nanoparticles | UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) Peak | Peak around 521 nm confirms AuNP formation. acs.org | acs.org |
| {DDAB/Hemoglobin}n Films | UV-Vis Spectroscopy | Soret band of Hemoglobin | Linear increase in absorbance with layer number indicates successful film assembly. nih.gov | nih.gov |
| DDAB-AuNP-DNA Complex | UV-Vis Spectroscopy | Spectral Changes | Characterized the interaction and complexation process. nih.gov | nih.gov |
| DDAB Vesicles | ESR Spin-Probe Spectroscopy | Nitrogen Hyperfine Splitting | Indicated an increase in micropolarity at the probe binding site during the gel-to-liquid crystalline phase transition. researchgate.net | researchgate.net |
Interfacial and Surface Characterization Methods for this compound
Neutron Reflection for this compound Adsorbed Layer Structures
Neutron reflection (NR) is a powerful technique for determining the structure of adsorbed surfactant layers at interfaces. This method leverages isotopic H/D substitution, or "contrast variation," to resolve the detailed structure of an adsorbed layer, including its thickness, roughness, and hydration level.
In the study of this compound (DDAB), neutron reflection has been employed to characterize the adsorbed layer at both silica (B1680970)/water and mica/water interfaces. Research shows significant differences in the adsorbed layer structure on these two surfaces, particularly at concentrations below the critical micelle concentration (CMC). At the mica/water interface, a complete DDAB bilayer assembles at concentrations as low as 0.5 CMC. In contrast, on an oxidized silicon crystal (silica), a complete bilayer structure does not form until the concentration reaches the CMC.
For DDAB on silica, as the surfactant concentration increases, the adsorbed layer becomes thicker while its hydration and roughness decrease, which is consistent with increased surface coverage. At 1 CMC, the adsorbed layer is consistent with a bilayer structure. This adsorbed bilayer proves to be highly tenacious; attempts to remove it from both silica and mica surfaces through washing with D₂O or ion exchange with KCl and CaCl₂ solutions have minimal effect, suggesting that hydrophobic interactions within the completed layer contribute to the irreversibility of the adsorption.
| Concentration | Layer Thickness (Å) | Layer Hydration (% vol) | Layer Roughness (Å) |
|---|---|---|---|
| 0.1 CMC | 15 | 40 | 6 |
| 0.5 CMC | 20 | 20 | 5 |
| 1.0 CMC | 29 | 7 | 4 |
Surface Tension Measurements (Static and Dynamic) of this compound Systems
Surface tension measurements are fundamental in characterizing the behavior of surfactants like DDAB at the air/water interface. The purity of DDAB samples can be indicated by the absence of a minimum in the surface tension versus concentration curve before the CMC.
Studies of DDAB in aqueous solutions reveal a distinctive surface tension isotherm with two break points. The first break, occurring at a lower concentration, is attributed to the formation of DDAB micelles, while the second break corresponds to the formation of vesicles. This behavior highlights the tendency of this double-chain cationic surfactant to form more complex aggregates beyond simple micelles.
Dynamic surface tension experiments have been used to study the adsorption kinetics of systems containing DDAB mixed with other components, such as the nonionic polymer hydroxypropylmethylcellulose (B13716658) (HPMC). These studies show that the interaction between HPMC and DDAB can result in complexes with higher surface activity than either component alone. A time-dependent synergy is observed in most mixtures, indicating complex interactions and conformational changes during and after adsorption to the interface.
Zeta Potential Analysis of this compound-Containing Systems
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. In a system like an emulsion, the zeta potential is determined by the electrical potential at the interface of the dispersed droplets, which creates a repulsive effect that hinders coalescence. It is a valuable tool for understanding and predicting the stability of emulsions and other particulate systems. For colloidal systems, an absolute zeta potential value greater than 30 mV is generally considered indicative of good kinetic stability.
In research involving DDAB, zeta potential measurements are used to characterize the surface charge of aggregates it forms or stabilizes. For example, vesicles formed from aqueous solutions of DDAB were found to have a zeta potential of +17.11 ± 2.15 mV. When DDAB is used to coat gold nanoparticles, it forms a bilayer structure on the particle surface, resulting in a positively charged surface. This positive charge, quantifiable by zeta potential, is crucial for subsequent layer-by-layer self-assembly processes that rely on electrostatic interactions.
Other Analytical and Computational Methodologies
Quantification Techniques for Residual this compound Content
Thermogravimetric Analysis (TGA) is an effective technique for quantifying the amount of a substance, such as DDAB, that is immobilized on a solid substrate. High-Resolution Modulated TGA (HiRes-M-TGA) can be used to determine the residual DDAB content on materials like silica nanoparticles (SNPs). The analysis involves heating the DDAB-coated nanoparticles and measuring the mass loss at different temperatures. The derivative of the TGA plot reveals distinct decomposition peaks corresponding to the immobilized DDAB, allowing for its quantification.
Research has shown that the amount of DDAB physically immobilized onto SNPs is dependent on the initial concentration of DDAB used during the coating process.
| Nanoparticle Type | Initial DDAB Concentration (μg per mg of NP) | Immobilized DDAB (μg per mg of NP) |
|---|---|---|
| SNP8 | 50 | 57 |
| SNP8 | 125 | 100 |
| SNP8 | 250 | 150 |
| SNP8 | 500 | 210 |
| SNP80 | 50 | 45 |
| SNP80 | 125 | 100 |
| SNP80 | 250 | 180 |
| SNP80 | 500 | 275 |
Electrochemical Characterization of this compound Systems
Electrochemical methods, particularly cyclic voltammetry (CV), are used to characterize the redox behavior of DDAB. The electrochemical response of DDAB is highly dependent on pH. In acidic and neutral media, DDAB exhibits two cathodic peaks, corresponding to a two-step reduction process. In alkaline media, a single anodic peak related to oxidation is observed.
The reduction mechanism varies with pH. In strongly acidic conditions (pH 2.0), the electrochemical reduction of DDAB occurs via a two-electron, two-proton process. In a neutral medium, the reduction follows an electronation-protonation mechanism involving three electrons and three protons. The diffusion coefficient of DDAB can be determined from CV data using the Randles-Sevcik equation, with values of 5.71 × 10⁻⁴ cm² s⁻¹ in strongly acidic medium and 1.15 × 10⁻⁷ cm² s⁻¹ at pH 7.0.
DDAB is also used as a film to modify electrodes for bioelectrochemical applications. These DDAB films can entrap enzymes like catalase and facilitate direct electron transfer between the enzyme's active site and the electrode. The heterogeneous electron transfer rate constant (kₛ) for catalase in a DDAB film was determined to be 3.0 ± 0.4 s⁻¹. Composite films of DDAB with room-temperature ionic liquids have been shown to further enhance this electron transfer. For hemoglobin (Hb), the kₛ value was 2.748 s⁻¹ in a DDAB film alone, but increased to 11.642 s⁻¹ in a DDAB-ionic liquid composite film.
| System | Parameter | Value | Reference |
|---|---|---|---|
| DDAB in acidic solution (pH 2.0) | Diffusion Coefficient (D) | 5.71 × 10⁻⁴ cm² s⁻¹ | |
| DDAB in neutral solution (pH 7.0) | Diffusion Coefficient (D) | 1.15 × 10⁻⁷ cm² s⁻¹ | |
| Catalase in DDAB film | Electron Transfer Rate Constant (kₛ) | 3.0 ± 0.4 s⁻¹ | |
| Hemoglobin in DDAB film | Electron Transfer Rate Constant (kₛ) | 2.748 s⁻¹ | |
| Hemoglobin in DDAB-RTIL composite film | Electron Transfer Rate Constant (kₛ) | 11.642 s⁻¹ | |
| Cytochrome P450 2C9 on DDAB-modified SPE | Oxidation Potential (Eₒₓ) | -0.252 ± 0.006 V | |
| Cytochrome P450 2C9 on DDAB-modified SPE | Reduction Potential (EᵣₑᏧ) | -0.383 ± 0.01 V |
Future Research Directions and Emerging Applications of Didodecylammonium Bromide
Development of Advanced Didodecylammonium Bromide-based Supramolecular Systems
The ability of DDAB to form vesicles and other self-assembled structures in water has been a cornerstone of its application. nih.gov Building on this foundation, researchers are now focused on creating more sophisticated supramolecular systems with lifelike functions. A key area of development is the construction of dynamic combinatorial libraries (DCLs) where DDAB assemblies can participate in self-replication processes, a fundamental characteristic of living systems. nih.gov
The interaction of DDAB with other molecules to form complex vesicles is a promising avenue of research. For instance, while oleic acid can form vesicles under basic conditions, its coexistence with didodecyldimethylammonium (B1216837) bromide has been shown to broaden the pH range for vesicle formation. nih.gov This demonstrates the potential for creating robust supramolecular assemblies that are stable under a wider range of environmental conditions.
Furthermore, the combination of DDAB with polymeric entities opens up possibilities for creating advanced drug delivery and gene therapy vectors. nih.govnih.gov For example, DDAB has been shown to form a bilayer coating over oppositely charged polystyrene sulfate (B86663) (PSS) microspheres, creating stable supramolecular biomimetic particles. nih.gov These complexes have demonstrated potential in forming stable assemblies with bacteriophage DNA, highlighting their utility in gene delivery applications. nih.gov The rational design of DDAB-based nanoassemblies, by combining it with helper lipids like oleic acid and cholesterol, or polymers such as PLGA-PEG, allows for the creation of gene vectors with optimized size, surface charge, and transfection efficiency. nih.gov
Table 1: Components and Characteristics of DDAB-based Nanoassemblies for Gene Delivery
| Nanoassembly | Components | Key Characteristics |
|---|---|---|
| CNA | DDAB/Oleic Acid/Cholesterol | Basic nanoassembly structure. nih.gov |
| CPNA | DDAB/Oleic Acid/CHS-PEG | Not sensitive to serum, high transfection efficiency. nih.gov |
Tailoring this compound Properties for Specific Material Functionalities
A significant direction in DDAB research involves the precise tuning of its physicochemical properties to achieve desired functionalities in various materials. The incorporation of DDAB into nanostructured lipid carriers (NLCs) has been shown to critically influence their mean particle size, zeta potential, and physical stability. sigmaaldrich.comnih.gov The presence of DDAB can increase the structural order of lipids within NLCs, leading to enhanced stability and preventing particle aggregation. nih.gov
The adsorption behavior of DDAB on different surfaces is another area where its properties can be tailored for specific applications. Studies using neutron reflection have revealed that a complete DDAB bilayer assembles at the water/mica interface at concentrations below its critical micelle concentration (CMC), whereas on an oxidized silicon crystal, the complete bilayer only forms at the CMC. cam.ac.uk This differential adsorption behavior can be exploited in the design of coatings and surface modifications for various substrates.
Moreover, the interaction of DDAB with other surfactants and polymers can be used to modify the properties of materials. For example, noncovalent modification of cellulose (B213188) nanocrystals (CNCs) with cationic surfactants like DDAB can alter their surface chemistry, leading to changes in crystallinity and surface energy. mdpi.com This approach allows for the tailoring of CNCs for use in applications such as Pickering emulsion stabilization. mdpi.com The evaporation rate of aqueous droplets, a critical factor in many industrial processes, can also be influenced by the presence of DDAB, which affects the contact angle and evaporation dynamics on hydrophobic surfaces. acs.org
Table 2: Influence of DDAB on the Physicochemical Properties of Nanostructured Lipid Carriers (NLCs)
| Property | Effect of DDAB Coating | Reference |
|---|---|---|
| Mean Particle Size | Significantly affected by the presence of DDAB. | sigmaaldrich.comnih.gov |
| Zeta Potential | Influenced by the interaction with DDAB. | sigmaaldrich.comnih.gov |
| Physical Stability | Increased stability and reduced particle aggregation. | nih.gov |
Integration of this compound in Novel Bio-inspired and Catalytic Systems
The integration of DDAB into bio-inspired and catalytic systems represents a burgeoning field of research with significant potential. The membrane-mimetic properties of DDAB bilayers make them an excellent model for studying biological processes and for the development of novel biomaterials. nih.gov These synthetic lipid membranes exhibit rich thermotropic phase behavior, which can be modulated by factors such as temperature and the presence of other molecules, offering insights into the dynamics of cell membranes. nih.gov
In the realm of catalysis, DDAB has been utilized as a phase-transfer catalyst in various organic reactions. researchgate.net More advanced applications are emerging, such as its use in the fabrication of nanostructured metal catalysts. Research has shown that the thermal conversion of DDAB on the surface of gold nanoparticles can lead to the in situ modification of the ligand shell, creating uncovered metal sites that are crucial for catalytic activity. acs.org
Furthermore, DDAB has been instrumental in the development of novel biosensors. When used to form a liquid crystal film, DDAB can entrap enzymes like catalase, significantly enhancing the direct electron transfer rate between the enzyme and an electrode. nih.gov This enhanced electrochemical communication is vital for the development of sensitive and efficient biosensors. The pH dependence of the formal potential of catalase within the DDAB film suggests a one-proton-transfer coupled with a one-electron reaction, providing a deeper understanding of the bio-catalytic process. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | DDAB |
| Oleic acid | OA |
| Cholesterol | Chol |
| Cholesteryl succinyl poly(ethylene glycol) 1500 | CHS-PEG |
| Poly(D,L-lactide-co-glycolide)-methoxy-poly(ethylene glycol) | PLGA-PEG |
| Polystyrene sulfate | PSS |
| Cellulose nanocrystals | CNCs |
Q & A
Q. What are the standard methods for synthesizing DDAB-coated nanoparticles, and how can their physicochemical properties be characterized?
DDAB-coated nanoparticles are synthesized using low-energy, solvent-free phase inversion temperature techniques. A 2² factorial design is recommended to optimize parameters like lipid concentration and surfactant ratios. Characterization involves:
- Dynamic Light Scattering (DLS): Measures particle size (e.g., 120–160 nm) and polydispersity index (PDI < 0.3).
- Zeta Potential: Confirms surface charge (>+30 mV indicates stability).
- Transmission Electron Microscopy (TEM): Visualizes morphology and core-shell structure.
- Differential Scanning Calorimetry (DSC): Assesses thermal transitions (e.g., melting point of DDAB at 73°C).
- X-ray Diffraction (XRD): Validates crystallinity .
Q. How should researchers determine the thermal transition properties of DDAB in phase change studies?
Use DSC with a heating rate of 5°C/min under nitrogen. Key parameters include:
Q. What analytical techniques are essential for verifying DDAB purity and stability in long-term storage?
- High-Performance Liquid Chromatography (HPLC): Confirms purity (>95%).
- Nuclear Magnetic Resonance (NMR): Validates chemical structure (e.g., ¹H NMR peaks at δ 3.3–3.5 ppm for N-CH₂ groups).
- Thermogravimetric Analysis (TGA): Assesses thermal decomposition (degradation onset >200°C). Store DDAB at -20°C in airtight containers to prevent hygroscopic degradation .
Q. How does DDAB function as a cationic surfactant in nanoparticle stabilization?
DDAB’s twin alkyl chains (C12) and quaternary ammonium group confer:
- Electrostatic Stabilization: Positive surface charge repels aggregation.
- Hydrophobic Interactions: Long chains anchor into lipid cores. In nanostructured lipid carriers (NLCs), DDAB reduces particle size to <200 nm and enhances cellular uptake via charge-mediated endocytosis .
Q. What safety protocols are recommended for handling DDAB in laboratory settings?
- Personal Protective Equipment (PPE): Gloves, lab coat, and eye protection.
- Ventilation: Use fume hoods to avoid inhalation.
- Spill Management: Absorb with inert materials (e.g., silica gel) and dispose as hazardous waste.
- First Aid: Rinse exposed skin with water for 15 minutes; seek medical attention for ingestion .
Advanced Research Questions
Q. How can factorial design optimize DDAB-based nanoparticle formulations, and what statistical parameters should be prioritized?
A 2² factorial design screens variables like lipid phase ratio (X₁: 1.5–3.0%) and DDAB concentration (X₂: 0.5–1.5%). Responses include:
- Particle Size (Y₁): Reduced from 180 nm to 120 nm with increased DDAB.
- Zeta Potential (Y₂): Rises from +25 mV to +45 mV at higher DDAB concentrations.
- Encapsulation Efficiency (Y₃): Optimized at X₁=2.5% and X₂=1.0%. ANOVA identifies significant factors (p<0.05), while response surface methodology refines optimal conditions .
Q. What methodologies resolve contradictions in DDAB-surfactant interaction studies, particularly in mixed micelle/vesicle systems?
Conflicting results (e.g., SDS-induced vesicle-to-micelle transitions) require:
- Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics (e.g., ΔH = -8.2 kJ/mol for DDAB-SDS).
- Cryo-TEM: Directly images structural changes (vesicle dissolution above 40 mM SDS).
- DLS: Monitors size shifts in real time. Ionic strength effects (e.g., Na⁺ from SDS) must be controlled to avoid charge screening .
Q. How does surface passivation with DDAB enhance optoelectronic properties in perovskite nanocrystals?
DDAB binds Pb²⁺ vacancies via Br⁻ ligands, reducing non-radiative recombination. Methodological steps:
- Ligand Exchange: Add 0.1–0.3 eq DDAB relative to PbBr₂ during synthesis.
- Photoluminescence Quantum Yield (PLQY): Improves from 65% to 92% with optimized DDAB.
- X-ray Photoelectron Spectroscopy (XPS): Confirms Br-rich surfaces (Br/Pb ratio increases from 2.8 to 3.2). Excess DDAB (>0.5 eq) causes aggregation, necessitating colloidal stability tests .
Q. What advanced techniques characterize DDAB’s role in phase change materials (PCMs) for thermal management?
- Modulated DSC (MDSC): Separates reversible (heat capacity) and non-reversible (kinetic) transitions.
- Cyclic Thermal Testing: Evaluates enthalpy retention over 100+ cycles (e.g., DDAB maintains 95% enthalpy after 50 cycles).
- Fourier-Transform Infrared Spectroscopy (FTIR): Tracks structural stability post-thermal cycling. DDAB’s high melting enthalpy (113 J/g) makes it suitable for transient thermal systems .
Q. How do DDAB-modified cationic lipid nanoparticles enhance drug delivery efficacy?
- Microemulsification: Combines DDAB with glyceryl monostearate to form 160 nm particles.
- Cellular Uptake: Charge-mediated endocytosis increases bioavailability by 40% compared to neutral carriers.
- In Vivo Tracking: Fluorescent tagging (e.g., DiR dye) monitors biodistribution via IVIS imaging. Toxicity studies (e.g., hemolysis assays) are critical for biomedical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
